(R)-3-(1-Hydroxyethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

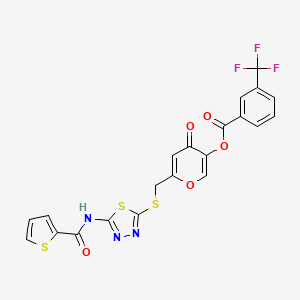

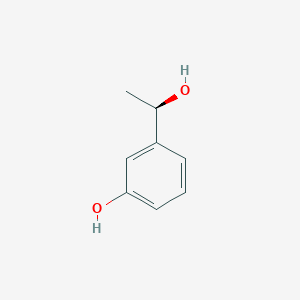

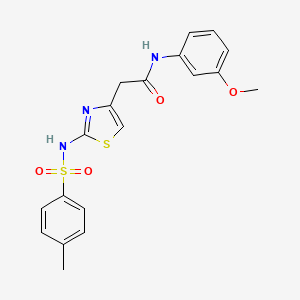

®-3-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenol group (a hydroxyl group attached to a benzene ring) and a secondary alcohol group attached to the benzene ring. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Reduction of 3-Acetylphenol: : One common method to synthesize ®-3-(1-Hydroxyethyl)phenol involves the reduction of 3-acetylphenol. The reduction can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents.

-

Asymmetric Reduction: : Another method involves the asymmetric reduction of 3-acetylphenol using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Chiral catalysts such as BINAP-Ru complexes can be used in this process.

Industrial Production Methods

In industrial settings, the production of ®-3-(1-Hydroxyethyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : ®-3-(1-Hydroxyethyl)phenol can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

-

Substitution: : The phenol group in ®-3-(1-Hydroxyethyl)phenol can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of 3-acetylphenol or quinones.

Reduction: Formation of 3-ethylphenol or other alcohol derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(1-Hydroxyethyl)phenol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in various chemical syntheses.

Biology

In biological research, ®-3-(1-Hydroxyethyl)phenol is studied for its potential antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, and this compound is no exception. It is used in studies investigating the mechanisms of oxidative stress and its impact on cellular functions.

Medicine

In medicine, ®-3-(1-Hydroxyethyl)phenol is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Industry

In the industrial sector, ®-3-(1-Hydroxyethyl)phenol is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its chiral nature and reactivity make it a valuable component in the production of high-value products.

Mechanism of Action

The mechanism of action of ®-3-(1-Hydroxyethyl)phenol primarily involves its antioxidant properties. The phenol group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, reducing their ability to catalyze the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

(S)-3-(1-Hydroxyethyl)phenol: The enantiomer of ®-3-(1-Hydroxyethyl)phenol, differing only in the spatial arrangement of atoms around the chiral center.

3-Ethylphenol: Lacks the hydroxyl group on the ethyl side chain, resulting in different chemical properties.

4-(1-Hydroxyethyl)phenol: The hydroxyl group is positioned at the para position relative to the ethyl group, leading to different reactivity and applications.

Uniqueness

®-3-(1-Hydroxyethyl)phenol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its antioxidant properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

3-[(1R)-1-hydroxyethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)

![5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2961866.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)

![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)

![8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)

![N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2961883.png)